2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a chemical compound with the molecular formula C14H11BrN4O and a molecular weight of 331.173. It is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Molecular Structure Analysis
The structural motif of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
While specific chemical reactions involving “2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide” are not detailed in the search results, pyrazolo[1,5-a]pyrimidines in general have been widely studied for their synthetic versatility .
Applications De Recherche Scientifique
- 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide exhibits kinase inhibitory activity. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is associated with diseases such as cancer and inflammatory disorders. Researchers are exploring this compound as a potential kinase inhibitor for therapeutic purposes .
- Inflammation contributes to various diseases, including autoimmune conditions. Preliminary studies suggest that 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide may modulate inflammatory responses. Investigating its anti-inflammatory mechanisms could lead to novel treatments .
- Ischemic stroke results from reduced blood flow to the brain, leading to tissue damage. Researchers have identified 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide as a potent, selective, and central nervous system (CNS)-penetrant inhibitor of IRAK4. This kinase inhibitor shows promise for ischemic stroke therapy .
Kinase Inhibition
Anti-Inflammatory Potential
Neuroprotection and Stroke Treatment
Mécanisme D'action
Target of Action
The primary target of 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide: interacts with CDK2, inhibiting its activity . This interaction results in the alteration of cell cycle progression, leading to the inhibition of cell growth .
Biochemical Pathways
The inhibition of CDK2 by 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide affects the cell cycle progression pathway . This results in the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Result of Action
The result of the action of 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is the significant inhibition of the growth of the examined cell lines . It also induces apoptosis within cells , leading to cell death and the potential reduction of tumor size.
Propriétés
IUPAC Name |
2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c1-9-6-13-16-7-10(8-19(13)18-9)17-14(20)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBUHVOHXKHOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.